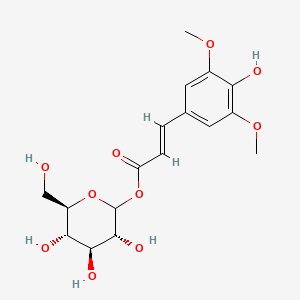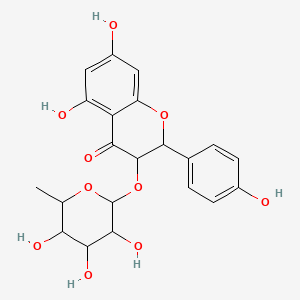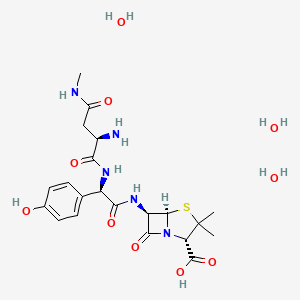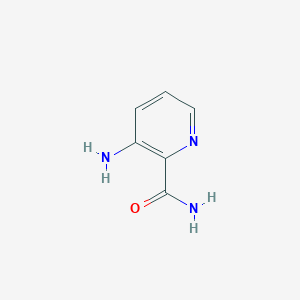
sinapoyl D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sinapoyl D-glucoside is a D-glucoside. It derives from a trans-sinapic acid.
Aplicaciones Científicas De Investigación
1. Role in Plant Metabolism and Lignin Synthesis
Sinapic acid, a major phenylpropanoid in the Brassicaceae family, provides intermediates in metabolic pathways leading to sinapoyl esters and lignin synthesis. Glucosyltransferases, including those acting on sinapoyl D-glucoside, play key roles in the formation of these intermediates. These intermediates are crucial for the production of compounds like sinapoylmalate, sinapoylcholine, and potentially sinapyl alcohol-4-O-glucoside, leading to syringyl units in lignins (Lim et al., 2001).
2. Isolation and Structural Analysis
Sinapoyl glycosides, including this compound derivatives, have been isolated from various plants such as Polygala virgata and Descurainia sophia. The structural elucidation of these compounds contributes to understanding plant biochemistry and potential applications in various fields, including pharmacology (Bashir et al., 1993); (Lee et al., 2013).
3. Cytotoxic and Anti-inflammatory Properties
Sinapoyl glycosides, including this compound, have shown cytotoxic activities against human cancer cell lines and anti-inflammatory potential. This highlights their potential in therapeutic applications, such as in cancer treatment and inflammation management (Lee et al., 2013).
4. Radioprotective and Antioxidant Effects
Phenolic glycosides, including this compound, have been studied for their antioxidant and radioprotective effects. These compounds show promise in protecting human cells from oxidative damage induced by X-radiation, which can have significant implications in medical and cosmetic industries (Materska et al., 2015).
5. Agricultural Applications
In agriculture, compounds like this compound are studied for their roles in plant defense mechanisms. For instance, specific flavonoids, potentially including this compound derivatives, have been associated with resistance to pests like the cabbage seedpod weevil in canola (Lee et al., 2014).
Propiedades
Fórmula molecular |
C17H22O10 |
|---|---|
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17?/m1/s1 |
Clave InChI |
XRKBRPFTFKKHEF-CNMVGKJOSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethoxyphenyl)-2,4-dioxobutanamide](/img/structure/B1253786.png)
![3-[1-(4-bromophenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1,2-dimethylindole](/img/structure/B1253787.png)
![(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione](/img/structure/B1253789.png)
![Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide](/img/structure/B1253790.png)




![12H-Benzo[a]phenoxazine](/img/structure/B1253799.png)

![[(2S,3S,4S,5R,6S,8S,9S,10S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1253803.png)


![(2R)-2-[(E)-3-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1253808.png)
